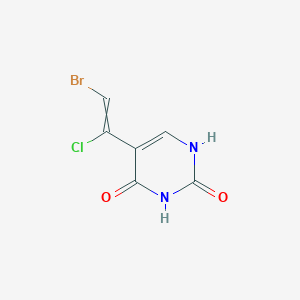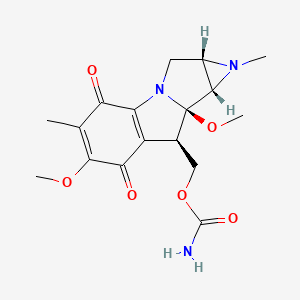
1,7-Bis(2-ethynylphenyl)hepta-1,4,6-trien-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7-Bis(2-ethynylphenyl)hepta-1,4,6-trien-3-one is a synthetic organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a heptatrienone backbone with ethynylphenyl groups attached at the 1 and 7 positions, making it an interesting subject for studies in organic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Bis(2-ethynylphenyl)hepta-1,4,6-trien-3-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Heptatrienone Backbone: This can be achieved through a series of aldol condensations and dehydration reactions.
Introduction of Ethynyl Groups: The ethynyl groups can be introduced via Sonogashira coupling reactions, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as column chromatography and recrystallization.
化学反应分析
Types of Reactions
1,7-Bis(2-ethynylphenyl)hepta-1,4,6-trien-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the ethynyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes. Substitution reactions can result in various substituted derivatives of the original compound.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery and development.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its conjugated system and reactive functional groups.
作用机制
The mechanism by which 1,7-Bis(2-ethynylphenyl)hepta-1,4,6-trien-3-one exerts its effects depends on its specific application. In general, the compound’s ethynyl and phenyl groups allow it to participate in various chemical reactions and interactions. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity through binding or inhibition. The conjugated system of the compound also enables it to participate in electron transfer processes, which can be crucial in both chemical and biological contexts.
相似化合物的比较
Similar Compounds
1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one:
1,7-Bis(4-methoxyphenyl)-1,4,6-heptatrien-3-one: Another derivative with potential pharmacological applications.
Uniqueness
1,7-Bis(2-ethynylphenyl)hepta-1,4,6-trien-3-one is unique due to the presence of ethynyl groups, which impart distinct chemical reactivity and potential for forming complex structures. This sets it apart from other similar compounds, such as curcumin, which lack these reactive ethynyl groups and thus have different chemical and biological properties.
属性
CAS 编号 |
78072-27-2 |
|---|---|
分子式 |
C23H16O |
分子量 |
308.4 g/mol |
IUPAC 名称 |
1,7-bis(2-ethynylphenyl)hepta-1,4,6-trien-3-one |
InChI |
InChI=1S/C23H16O/c1-3-19-11-5-7-13-21(19)14-9-10-16-23(24)18-17-22-15-8-6-12-20(22)4-2/h1-2,5-18H |
InChI 键 |
UXNWVQWJMUWNFW-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC=CC=C1C=CC=CC(=O)C=CC2=CC=CC=C2C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Indole-2,3-dione, 1-[2-(4-bromophenyl)-2-oxoethyl]-](/img/structure/B14450801.png)

![Methyl [(1S,2S)-2-hexylcyclopropyl]acetate](/img/structure/B14450819.png)
![N'-[3-(dimethylamino)propyl]benzenecarboximidamide](/img/structure/B14450836.png)
![6-[(Cyclohexyloxy)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14450837.png)


![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-ethyl-, methyl ester](/img/structure/B14450854.png)
![N-[3-(Triethoxysilyl)propyl]-L-prolinamide](/img/structure/B14450856.png)
![N-[[(E)-2-phenylethenyl]sulfonylamino]formamide](/img/structure/B14450859.png)




